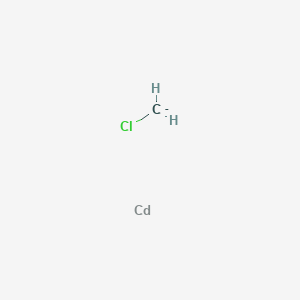

Cadmium;chloromethane

Description

Overview of Carbon-Cadmium Bond Formation in Diverse Organometallic Systems

The formation of a carbon-cadmium (C-Cd) bond is the defining feature of organocadmium compounds. The nature of this bond is influenced by the relatively high electronegativity of cadmium compared to other Group 12 elements like zinc, resulting in a less polar C-Cd bond. researchgate.net This reduced polarity translates to lower reactivity and greater thermal instability compared to organozinc compounds. The simplest dialkylcadmium compound, dimethylcadmium (B1197958), exhibits a linear structure with a C-Cd bond length of approximately 213 picometers. wikipedia.org

Several methods have been developed for the synthesis of organocadmium compounds. The most common approaches involve:

Transmetalation: This method typically utilizes a Grignard reagent or an organolithium compound, which undergoes a metal-exchange reaction with a cadmium salt, most commonly a cadmium halide. researchgate.netwikipedia.org For instance, diethylcadmium (B3343991) can be prepared by reacting cadmium bromide with two equivalents of ethylmagnesium bromide. researchgate.netwikipedia.org

Direct Reaction with Activated Metal: The direct reaction of metallic cadmium with organic halides is generally challenging. However, the use of highly reactive cadmium metal powders, prepared, for example, by the reduction of cadmium chloride with lithium and naphthalene, allows for the direct synthesis of organocadmium reagents from a variety of alkyl and aryl halides.

Electrochemical Synthesis: A significant advancement has been the development of direct electrochemical methods for the synthesis of organocadmium halides. This technique involves the electrolysis of a solution containing an alkyl halide using a sacrificial cadmium anode. This method has proven effective for preparing and stabilizing adducts of the type R-Cd-X.

The following table provides a summary of common methods for carbon-cadmium bond formation:

| Synthesis Method | Reactants | General Product | Key Features |

| Transmetalation | Grignard Reagent (R-MgX) or Organolithium (R-Li) + Cadmium Halide (CdX₂) | Dialkylcadmium (R₂Cd) or Diarylcadmium (Ar₂Cd) | Widely applicable and established method. |

| Direct Reaction | Activated Cadmium Metal + Organic Halide (R-X) | Organocadmium Halide (R-Cd-X) or Dialkylcadmium (R₂Cd) | Requires specially prepared, highly reactive cadmium. |

| Electrochemical Synthesis | Alkyl Halide (R-X) + Cadmium Anode | Organocadmium Halide Adducts (R-Cd-X·L) | A direct and convenient method for organocadmium halides. |

Contextualization of Halogenated Alkyl Ligands in Organocadmium Coordination Chemistry

Halogenated alkyl ligands, such as the chloromethyl group derived from chloromethane (B1201357), introduce unique electronic and steric properties to organocadmium complexes. The presence of a halogen atom on the alkyl chain can influence the stability and reactivity of the C-Cd bond. For instance, perfluorinated alkyl and alkenyl derivatives of cadmium have been shown to exhibit enhanced thermal stability. wikipedia.org

The coordination chemistry of cadmium(II) with halide ions is well-established, with cadmium chloride, for example, forming various complex ions. chemeurope.com When a halogenated alkyl ligand is also present, a mixed-ligand system is created. The direct synthesis of organocadmium halides (R-Cd-X) highlights the ability of cadmium to simultaneously bond to both a carbon atom and a halogen. These species are often stabilized as adducts with neutral ligands. The formation of anionic complexes of the type [R-Cd-X₂]⁻ has also been reported, demonstrating the versatility of cadmium's coordination sphere when interacting with halogenated organic moieties.

Significance of Investigating Cadmium Interactions with Chlorinated Methane (B114726) Derivatives in Contemporary Chemical Research

The investigation into the interactions between cadmium and chlorinated methane derivatives like chloromethane holds contemporary significance for several reasons:

Fundamental Organometallic Chemistry: Studying the formation and properties of compounds like "Cadmium;chloromethane" provides valuable insights into the nature of the carbon-metal bond, particularly when influenced by electronegative substituents. It allows for a deeper understanding of reaction mechanisms, such as oxidative addition, at a metal center.

Development of Novel Synthetic Reagents: Organocadmium halides are valuable intermediates in organic synthesis. Exploring their direct synthesis from readily available precursors like chloromethane could lead to more efficient and atom-economical synthetic routes. The unique reactivity profile of these reagents, often influenced by the presence of halide salts, offers potential for selective transformations.

Precursors for Materials Science: Organocadmium compounds, such as dimethylcadmium, have been utilized as precursors for the synthesis of II-VI semiconductor nanocrystals like cadmium selenide (B1212193) (CdSe). wikipedia.org Investigating the use of halogenated organocadmium precursors could offer new ways to control the growth and properties of these nanomaterials.

Environmental and Toxicological Relevance: Understanding the chemical interactions between cadmium, a known toxic heavy metal, and chlorinated organic compounds is crucial from an environmental perspective. Chlorinated methanes are common environmental contaminants, and their potential to react with and mobilize cadmium in various matrices warrants investigation.

Properties

CAS No. |

24581-60-0 |

|---|---|

Molecular Formula |

CH2CdCl- |

Molecular Weight |

161.89 g/mol |

IUPAC Name |

cadmium;chloromethane |

InChI |

InChI=1S/CH2Cl.Cd/c1-2;/h1H2;/q-1; |

InChI Key |

SYFGEOKRTMZHAI-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]Cl.[Cd] |

Origin of Product |

United States |

Synthetic Methodologies for Organocadmium Compounds Incorporating Halogenated Methyl Moieties

Direct Synthesis Approaches from Elemental Cadmium and Halogenated Methanes

The direct reaction of elemental cadmium with organic halides offers a straightforward route to organocadmium halides. This method involves the electrochemical oxidation of cadmium metal in the presence of an alkyl halide, such as chloromethane (B1201357). thieme-connect.de The resulting organocadmium halides (R-Cd-X) are often stabilized as adducts with neutral monodentate or bidentate organic ligands. thieme-connect.de

A general scheme for this direct synthesis is: Cd + R-X → R-Cd-X (where R = CH₂Cl, X = Cl)

This approach is advantageous due to its simplicity. However, the reactivity of the organic halide is a critical factor, with reactivity increasing from chlorides to bromides to iodides.

Transmetallation Reactions Involving Cadmium Precursors and Chlorinated Organic Reagents

Transmetallation is a widely employed method in organometallic chemistry that involves the transfer of an organic group from one metal to another. wikipedia.org This is a common and effective strategy for preparing organocadmium compounds. wikipedia.orgchemeurope.com The general form of this reaction is: M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

Organolithium and Organozinc Precursor Strategies

Similar to Grignard reagents, organolithium compounds can be used to prepare organocadmium reagents. The reaction of an organolithium compound with a cadmium halide results in the formation of the corresponding organocadmium compound. wikipedia.orgmdma.ch For example, diphenylcadmium can be prepared by reacting phenyllithium (B1222949) with cadmium bromide. wikipedia.org A similar approach could be envisioned for chloromethyl derivatives.

R-Li + CdX₂ → R-Cd-X + LiX

Organozinc compounds can also serve as precursors in transmetallation reactions to yield organocadmium compounds. wikipedia.org The choice between organolithium, Grignard, or organozinc reagents often depends on the specific requirements of the synthesis, such as the nature of the organic group and the desired reactivity of the final product.

Synthesis of Mixed-Ligand Organocadmium Complexes with Chlorinated Methyl Ligands

Mixed-ligand organocadmium complexes, which contain more than one type of organic group attached to the cadmium center, can be synthesized through several methods. These compounds are of interest for fine-tuning the reactivity and stability of the organocadmium reagent.

Ligand Exchange and Redistribution Pathways

Ligand exchange reactions are processes in which one ligand in a coordination complex is replaced by another. fiveable.me In the context of organocadmium chemistry, a dialkylcadmium compound can undergo ligand exchange with another organometallic compound or with a cadmium salt to form mixed-ligand species.

For instance, an unsymmetrical dialkylcadmium compound can be synthesized by the reaction of an alkylcadmium halide with a Grignard reagent bearing a different alkyl group. thieme-connect.de

R¹-Cd-X + R²-MgBr → R¹-Cd-R² + MgBrX thieme-connect.de

This demonstrates the principle of creating mixed-alkyl cadmium compounds. A similar redistribution can occur between two different symmetrical dialkylcadmium compounds, although this equilibrium may not always favor the mixed product.

Controlled Stoichiometric Addition Methodologies

The synthesis of mixed-ligand organocadmium complexes can also be achieved through the controlled addition of reagents in specific stoichiometric ratios. By carefully controlling the amount of the alkylating agent (e.g., Grignard reagent or organolithium) added to the cadmium salt, it is possible to favor the formation of the monoalkylcadmium halide over the dialkylcadmium species.

For example, using a 1:1 molar ratio of a Grignard reagent to cadmium halide would theoretically yield the alkylcadmium halide.

CdCl₂ + CH₃MgCl → CH₃CdCl + MgCl₂

This method requires precise control of reaction conditions to prevent the formation of undesired byproducts. The stability of the resulting mixed-ligand complex is also a crucial factor.

Interactive Data Table: Properties of Selected Organocadmium Precursors and Products

| Compound Name | Formula | Melting Point (°C) | Boiling Point (°C) | Key Characteristics |

| Cadmium Chloride | CdCl₂ | 568 | 960 | Common precursor for organocadmium synthesis. researchgate.net |

| Cadmium Bromide | CdBr₂ | 567 | 863 | Alternative precursor to cadmium chloride. wikipedia.org |

| Dimethylcadmium (B1197958) | (CH₃)₂Cd | -4.5 | 105.5 | Linear molecule, sensitive to air and moisture. wikipedia.orgchemeurope.com |

| Diethylcadmium (B3343991) | (C₂H₅)₂Cd | -21 | 64 (19.5 mmHg) | Colorless oil, prepared via Grignard reaction. wikipedia.orgchemeurope.com |

| Diphenylcadmium | (C₆H₅)₂Cd | 174 | - | Solid, prepared from phenyllithium. wikipedia.org |

Catalytic and Promoted Synthesis of Organocadmium Species from Halomethanes

The direct reaction of bulk cadmium metal with organic halides, including chloromethane, is often inefficient. To overcome this, specialized stimulating systems have been developed. These systems facilitate the synthesis of both full (R₂Cd) and mixed (RCdX) alkyl derivatives of cadmium from the metal and organic halides. researchgate.net The essential components of these activating systems are a transition metal derivative and an organometallic compound that can reduce the derivative under the reaction conditions. researchgate.net

Role of Transition Metal Derivatives in Facilitating Formation

The direct synthesis of organocadmium compounds from cadmium metal and alkyl halides can be effectively promoted by systems containing a transition metal derivative. researchgate.net Research has demonstrated that binary systems, for example, those based on an organometallic compound and copper(I) iodide, are effective promoters for the direct synthesis. researchgate.net

A proposed mechanism suggests that the process is catalyzed by transition metal atoms, small clusters, or subhalides that are generated in situ. researchgate.net These highly active transition metal species are formed from the interaction between the system's components and are adsorbed onto the surface of the cadmium metal powder to be alkylated. researchgate.net This activation allows for the selective introduction of organic halides, including iodides, bromides, and chlorides, into the reaction to yield the corresponding organocadmium compounds. researchgate.net

The following table outlines the general components of such a catalytic system for the synthesis of organocadmium compounds from halomethanes.

Table 1: Components of a Stimulating System for Organocadmium Synthesis

| Component | Function | Example Species |

|---|---|---|

| Cadmium Metal | Source of cadmium | Cd powder |

| Halomethane | Alkylating Agent | Chloromethane (CH₃Cl) |

| Transition Metal Derivative | Catalyst Precursor | Copper(I) Iodide (CuI) |

| Organometallic Compound | Reductant/Co-catalyst | Ethylaluminum sesquibromide |

This table is a generalized representation based on research into stimulating systems for direct organometallic synthesis. researchgate.net

Influence of Organometallic Co-catalysts

Within the stimulating systems used to promote the reaction between cadmium and halomethanes, organometallic compounds play a crucial co-catalytic role. researchgate.net These compounds are capable of reducing the transition metal derivative under the process conditions, which is a necessary step for generating the catalytically active species. researchgate.net

The choice of the organometallic co-catalyst significantly impacts the reaction. Studies using binary systems of an organometallic compound and copper(I) iodide to alkylate cadmium powder have shown that the rate of the stationary process can be drastically varied depending on the nature of the organometallic component. researchgate.net Both the metal and the ligand composition of the organometallic compound were found to be significant factors in the efficiency of the synthesis. researchgate.net This highlights the tunable nature of the reaction, where the organometallic co-catalyst can be selected to optimize the formation of the desired organocadmium product. researchgate.net

Solid-State Synthetic Routes to Cadmium-Containing Materials from Organocadmium Precursors

Organocadmium compounds derived from processes involving halomethanes, such as dimethylcadmium, serve as critical single-source precursors in the synthesis of solid-state cadmium-containing materials. wikipedia.orgacs.orglscollege.ac.in These precursors are particularly valuable in chemical vapor deposition (CVD) techniques and the synthesis of colloidal nanocrystals. acs.orglscollege.ac.in

Dimethylcadmium, for instance, has been historically used to synthesize colloidal nanocrystals of II-VI semiconductor materials like cadmium selenide (B1212193) (CdSe). wikipedia.orglscollege.ac.in The volatile nature of dimethylcadmium makes it a suitable precursor, although its toxicity has prompted research into more stable alternatives. wikipedia.orgrsc.org Investigations have shown that other organocadmium compounds can successfully replace dimethylcadmium for preparing high-quality, TOPO-capped CdSe nanoparticles without a reduction in the quality of the resulting nanocrystallites. rsc.org

In another application, specifically designed organocadmium complexes are used for the low-pressure chemical vapor deposition (LPCVD) of thin films. acs.org For example, the organocadmium aminoalcoholate MeCd(tdmap) has been employed as a single-source precursor to deposit cadmium oxide (CdO) films on a glass substrate at a remarkably low temperature of 140 °C. acs.org The use of such precursors is a key strategy in materials chemistry for creating functional solid-state devices. acs.orgscribd.com

Table 2: Examples of Solid-State Materials from Organocadmium Precursors

| Organocadmium Precursor | Synthetic Method | Resulting Solid-State Material |

|---|---|---|

| Dimethylcadmium | Pyrolysis in coordinating solvent | Cadmium Selenide (CdSe) Nanoparticles |

| MeCd(tdmap) | Low-Pressure CVD (LPCVD) | Cadmium Oxide (CdO) Film |

This table summarizes findings on the use of organocadmium compounds as precursors for solid-state materials. acs.orgrsc.org

Structural Elucidation and Advanced Characterization of Organocadmium Compounds with Chlorinated Alkyl Ligands

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and bonding in organometallic compounds. For chloromethylcadmium species, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are critical for a comprehensive characterization.

NMR spectroscopy is a cornerstone technique for characterizing organocadmium compounds, offering detailed information about the structure in solution. By analyzing various atomic nuclei, a complete picture of the molecule's connectivity and environment can be assembled.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In the context of a chloromethylcadmium compound, the protons on the chloromethyl group (-CH₂Cl) would be of primary interest. Their chemical shift, multiplicity, and coupling constants would offer critical data.

Due to the scarcity of specific data for chloromethylcadmium, an analysis of the closely related dimethylcadmium (B1197958) (Me₂Cd) provides a valuable reference. In Me₂Cd, the methyl protons appear as a singlet, but this peak is flanked by satellite peaks due to coupling with NMR-active cadmium isotopes (¹¹¹Cd and ¹¹³Cd). huji.ac.il Two- and three-bond couplings between cadmium and protons typically fall in the range of 50 Hz. huji.ac.il For a chloromethylcadmium halide (ClCH₂CdX), the electron-withdrawing effect of the chlorine atom would be expected to shift the resonance of the methylene (B1212753) (-CH₂-) protons downfield compared to the methyl protons in dimethylcadmium.

Table 1: Representative ¹H NMR Data for Dimethylcadmium

| Compound | Proton Environment | Coupling Constant (Hz) | Reference |

|---|---|---|---|

| Dimethylcadmium (Me₂Cd) | -CH₃ | ²J(¹¹¹Cd, ¹H) = 49.6 | huji.ac.il |

| Dimethylcadmium (Me₂Cd) | -CH₃ | ²J(¹¹³Cd, ¹H) = 51.9 | huji.ac.il |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and electronic environment of carbon atoms. libretexts.org In a chloromethylcadmium compound, the ¹³C spectrum would show a resonance for the carbon of the chloromethyl group. The chemical shift of this carbon would be influenced by both the attached chlorine and cadmium atoms. compoundchem.com

Again, using dimethylcadmium as a proxy, the ¹³C spectrum shows coupling to the cadmium nuclei. One-bond ¹³C-¹¹³Cd and ¹³C-¹¹¹Cd coupling constants are significantly larger than proton couplings, typically around 500 Hz. huji.ac.il The presence of these large coupling constants provides direct evidence of the carbon-cadmium bond. For a chloromethyl ligand, the carbon signal would be expected at a different chemical shift compared to a simple methyl group due to the electronegativity of chlorine. youtube.com

Table 2: Representative ¹³C NMR Data for Dimethylcadmium

| Compound | Carbon Environment | Coupling Constant (Hz) | Reference |

|---|---|---|---|

| Dimethylcadmium (Me₂Cd) | -CH₃ | ¹J(¹¹³Cd, ¹³C) ≈ 500 | huji.ac.il |

Cadmium possesses two NMR-active isotopes with a spin of ½, ¹¹¹Cd and ¹¹³Cd. ¹¹³Cd is generally the preferred nucleus for detection due to its slightly higher sensitivity. huji.ac.il ¹¹³Cd NMR is exceptionally useful for directly probing the metallic center. The chemical shift of the cadmium nucleus is highly sensitive to the nature and number of ligands attached to it, spanning a very wide range. This makes it a powerful tool for distinguishing between different types of organocadmium compounds and studying their coordination chemistry. huji.ac.il For a chloromethylcadmium halide, the ¹¹³Cd chemical shift would be expected to fall within the characteristic range for organocadmium halides (RCdX).

A comprehensive understanding of ligand-metal interactions often requires a multinuclear NMR approach, examining all NMR-active nuclei within the molecule. For a compound like (chloromethyl)cadmium chloride, this could include ¹H, ¹³C, ¹¹³Cd, and even ³⁵Cl NMR. Chlorine-35 NMR, while complicated by the nucleus's quadrupole moment, can provide information about the covalent character and symmetry of the cadmium-chlorine bond. acs.org The combination of data from these different nuclei allows for the cross-verification of the proposed structure and offers deeper insight into the electronic interplay between the metal center, the chlorinated alkyl ligand, and any halide ligands. nih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.ukkurouskilab.com These methods are crucial for identifying functional groups and providing information about the strength and nature of chemical bonds. osti.gov

In the context of a chloromethylcadmium compound, IR and Raman spectra would be used to identify key vibrational modes:

C-H Stretching: Vibrations associated with the C-H bonds of the chloromethyl group would be expected in their typical region (around 2900-3000 cm⁻¹). researchgate.netnih.gov

C-Cl Stretching: The carbon-chlorine stretching frequency provides direct evidence of the chlorinated ligand.

Cd-C Stretching: The cadmium-carbon stretching vibration is a key indicator of the organometallic bond. This mode is typically found in the far-infrared region.

Cd-Cl Stretching (for halide complexes): In a species like (chloromethyl)cadmium chloride, the vibration of the cadmium-to-halide bond would also be present, often at a lower frequency than the Cd-C stretch. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Identification of Carbon-Cadmium and Carbon-Chlorine Stretching Frequencies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the characteristic stretching frequencies of key bonds within a molecule. For chloromethylcadmium species, the C-Cd and C-Cl bonds are of primary interest.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching frequency is a well-established diagnostic tool for alkyl halides. orgchemboulder.comscribd.comlibretexts.orgquora.comlibretexts.org These absorptions typically occur in the 850-550 cm⁻¹ range of the infrared spectrum. orgchemboulder.comscribd.comlibretexts.orgquora.comlibretexts.org The presence of a strong band in this region for a compound like chloromethylcadmium would be indicative of the C-Cl bond. Additionally, a C-H wagging mode for the –CH₂X group (where X is a halogen) is often observed between 1300-1150 cm⁻¹. orgchemboulder.comscribd.comlibretexts.orgquora.com

The following table summarizes the expected vibrational frequency ranges for the key bonds in chloromethylcadmium.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H wag | -CH₂Cl | 1300-1150 orgchemboulder.comscribd.comlibretexts.orgquora.com |

| C-Cl stretch | -CH₂Cl | 850-550 orgchemboulder.comscribd.comlibretexts.orgquora.comlibretexts.org |

| C-Cd stretch | R-Cd | ~450-550 |

This table is interactive. Users can sort and filter the data.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.orgyoutube.com For organometallic compounds, which are often sensitive and labile, the choice of ionization method is crucial to obtaining meaningful data. uvic.cauvic.ca

Molecular Ion Detection: In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the sample, potentially knocking off an electron to form a molecular ion (M⁺·). libretexts.orguvic.ca Due to the electropositive nature of metals, organometallic compounds often show abundant molecular ions. uvic.ca The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For chloromethylcadmium, the isotopic distribution of both cadmium and chlorine would result in a characteristic pattern of peaks for the molecular ion.

Fragmentation Patterns: The energetically unstable molecular ions can break apart into smaller, charged fragments. libretexts.orglibretexts.org The fragmentation of organometallic compounds like chloromethylcadmium is often predictable. uvic.ca Common fragmentation pathways include the loss of ligands as neutral radicals. uvic.ca For a molecule like bis(chloromethyl)cadmium, fragmentation could involve the sequential loss of the chloromethyl radicals. The stability of the resulting carbocations can influence the relative abundance of the fragment ions observed in the spectrum. libretexts.orglibretexts.org For instance, cleavage that produces a more stable secondary or tertiary carbocation is generally favored. libretexts.orglibretexts.org

A hypothetical fragmentation pattern for a related compound, bis(chloromethyl)cadmium, is presented below.

| Ion Fragment | m/z (for most abundant isotopes) | Possible Origin |

| [Cd(CH₂Cl)₂]⁺· | 212 | Molecular Ion |

| [Cd(CH₂Cl)]⁺ | 163 | Loss of a ·CH₂Cl radical |

| [Cd]⁺· | 114 | Loss of both ·CH₂Cl radicals |

| [CH₂Cl]⁺ | 49 | Chloromethyl cation |

This table is interactive. Users can sort and filter the data.

Diffraction Techniques for Solid-State Structures

Diffraction techniques are essential for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Connectivity

Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the precise molecular structure of crystalline compounds. mdpi.comnih.gov This technique can determine the exact positions of atoms, allowing for the accurate measurement of bond lengths and angles. mdpi.com For an organocadmium compound like chloromethylcadmium or its derivatives, SCXRD could confirm the connectivity between the carbon, chlorine, and cadmium atoms and reveal the coordination geometry around the cadmium center. researchgate.netresearchgate.netbath.ac.uk For example, simple dialkylcadmium compounds like dimethylcadmium are known to be linear molecules with a C-Cd-C angle of 180°. wikipedia.orglscollege.ac.in The C-Cd bond length in dimethylcadmium is approximately 213 picometers. wikipedia.orglscollege.ac.in SCXRD analysis of a suitable crystal would provide the definitive geometry for chloromethylcadmium-containing species.

A hypothetical data table summarizing potential findings from an SCXRD study is shown below.

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁ researchgate.net |

| C-Cd Bond Length (Å) | ~2.1 - 2.2 |

| C-Cl Bond Length (Å) | ~1.7 - 1.8 |

| C-Cd-C Bond Angle (°) | ~180 (for R₂Cd) |

This table is interactive. Users can sort and filter the data.

X-ray Powder Diffraction for Crystalline Phase Analysis

X-ray powder diffraction (XRPD) is a rapid analytical technique used to identify crystalline phases and can provide information on the unit cell dimensions of a material. carleton.edumdpi.comnih.govyoutube.com By grinding the sample into a fine powder, the XRPD pattern represents an average of all possible crystal orientations. carleton.edu The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline compound. nih.gov This technique is particularly useful for confirming the identity of a bulk sample by comparing its diffraction pattern to a known standard or a simulated pattern from single-crystal data. carleton.eduresearchgate.net It is also valuable for assessing the purity of a crystalline sample. carleton.edunih.gov

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. nih.gov This is achieved by combusting a small, precise amount of the sample and quantifying the resulting combustion products like carbon dioxide and water. nih.gov The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close match between the experimental and theoretical values, typically within a ±0.4% deviation, provides strong evidence for the compound's stoichiometry and purity. nih.gov For a chloromethylcadmium compound, elemental analysis would be crucial to confirm the ratio of carbon and hydrogen to cadmium, thereby verifying its empirical formula. wikipedia.org

Reaction Mechanisms and Reactivity of Organocadmium Compounds Bearing Halogenated Methyl Groups

Mechanisms of Carbon-Cadmium Bond Formation with Halogenated Methane (B114726) Precursors

The formation of a carbon-cadmium bond from halogenated methane precursors, such as chloromethane (B1201357), can be achieved through several synthetic routes. The two primary mechanisms are oxidative addition and transmetallation.

Oxidative Addition Pathways

Oxidative addition is a fundamental reaction class in organometallic chemistry where a metal center's oxidation state and coordination number increase. wikipedia.orglibretexts.org In the context of forming a chloromethylcadmium species, this would involve the direct reaction of cadmium metal with chloromethane. This process is favored for metals that are basic and easily oxidized. wikipedia.org

The reaction proceeds via the insertion of the cadmium metal into the carbon-halogen bond of chloromethane. This can occur through a concerted mechanism, particularly for non-polar or weakly polar bonds, or a stepwise mechanism for more polar bonds. youtube.com For the C-Cl bond in chloromethane, a stepwise, SN2-type or ionic mechanism is more likely. libretexts.org In an SN2-type pathway, the metal center acts as a nucleophile, attacking the carbon atom of the alkyl halide and displacing the halide, which then coordinates to the metal. libretexts.org An ionic mechanism involves the dissociation of the substrate in solution prior to interaction with the metal. wikipedia.org

The use of highly reactive cadmium metal powders, often prepared by the reduction of cadmium salts, can facilitate this direct preparation of organocadmium compounds. osti.gov

Table 1: Mechanistic Pathways for Oxidative Addition

| Pathway | Description | Key Characteristics |

| Concerted | The metal inserts into the C-X bond in a single step. wikipedia.orglibretexts.org | Common for non-polar bonds like C-H; ligands add in a cis-fashion. libretexts.orgyoutube.com |

| SN2-type | The metal nucleophilically attacks the carbon, displacing the halide. libretexts.org | Inversion of configuration at the carbon center; reactivity order is primary > secondary > tertiary halides. libretexts.org |

| Ionic | The C-X bond dissociates first, followed by coordination to the metal. wikipedia.org | Involves discrete ionic intermediates. wikipedia.org |

Transmetallation Reaction Kinetics

Transmetallation is a more common and often more controlled method for preparing organocadmium compounds. wikipedia.orglscollege.ac.in This process involves the reaction of a cadmium salt, typically a cadmium dihalide (CdX₂), with a more reactive organometallic reagent, such as an organolithium or a Grignard reagent. wikipedia.orgchemeurope.comlscollege.ac.in For the synthesis of a chloromethylcadmium species, a pre-formed chloromethyl-Grignard or chloromethyllithium reagent would be reacted with a cadmium salt.

The general reaction is as follows:

R-M + CdX₂ → R-CdX + MX

Where R is the chloromethyl group, M is a more electropositive metal like lithium or magnesium, and X is a halide.

The kinetics of these reactions are influenced by several factors, including the nature of the solvent, the halide ions present, and the specific organometallic precursor used. The presence of halide salts from the in-situ generation of the cadmium reagent can lead to the formation of more nucleophilic "ate" complexes, which can alter the reactivity of the resulting organocadmium species. wikipedia.orglscollege.ac.in

Nucleophilic Reactivity Profiles of Organocadmium Species Towards Electrophiles

Organocadmium compounds are generally less nucleophilic than their organozinc and Grignard reagent counterparts. wikipedia.orglscollege.ac.in This reduced reactivity is a key feature that allows for selective transformations in organic synthesis.

Reactions with Acyl Chlorides for Ketone Synthesis

A hallmark reaction of organocadmium reagents is their reaction with acyl chlorides to produce ketones. lscollege.ac.inscribd.com This reaction, first reported by Henry Gilman, is highly efficient and selective. wikipedia.org Unlike more reactive organometallics like Grignard reagents, which typically add to the resulting ketone to form a tertiary alcohol, organocadmium reagents are generally unreactive towards ketones. wikipedia.orgchemeurope.comyoutube.commasterorganicchemistry.com

The reaction proceeds via a nucleophilic acyl substitution mechanism. The chloromethylcadmium reagent attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group to form the corresponding ketone. taylorandfrancis.com

Table 2: Reaction of Organocadmium Reagents with Acyl Chlorides

| Organocadmium Reagent | Acyl Chloride | Product | Reference |

| Di-isopropyl Cadmium | Ethanoyl chloride | 3-methyl Butan-2-one | scribd.com |

| Diisoamylcadmium | β-carbomethoxypropionyl chloride | Methyl 4-keto-7-methyloctanoate | wikipedia.orgchemeurope.comlscollege.ac.in |

This selectivity is particularly pronounced when the organocadmium reagent is prepared and used in a salt-free environment. wikipedia.orgchemeurope.comlscollege.ac.in

Comparative Studies with Other Organometallic Reagents (e.g., Organozinc, Grignard)

The reactivity of organometallic compounds generally parallels the ionic character of the carbon-metal bond. msu.edu Going down Group 12 from zinc to cadmium to mercury, the electronegativity of the metal increases, leading to a decrease in the nucleophilicity of the attached alkyl group. chemeurope.com

Grignard Reagents (R-MgX): These are highly reactive and will readily add to aldehydes, ketones, and esters. masterorganicchemistry.com Their reaction with acyl chlorides typically proceeds with double addition to yield tertiary alcohols. youtube.commasterorganicchemistry.com

Organozinc Reagents (R-ZnX): Organozinc compounds are generally less reactive than Grignard reagents but more reactive than organocadmium compounds. scribd.com The presence of metal salts can significantly accelerate their reactions. wikipedia.orglscollege.ac.in

Organocadmium Reagents (R-CdX): As discussed, these reagents exhibit a useful level of chemoselectivity, reacting with highly electrophilic functional groups like acyl chlorides while remaining inert towards less reactive ones like ketones and esters. chemeurope.comscribd.com

Table 3: Comparative Reactivity of Organometallic Reagents

| Reagent Type | Reactivity with Acyl Chlorides | Reactivity with Ketones | Primary Product with Acyl Chlorides |

| Grignard (RMgX) | High | High | Tertiary Alcohol youtube.commasterorganicchemistry.com |

| Organozinc (RZnX) | Moderate | Moderate | Ketone/Tertiary Alcohol |

| Organocadmium (RCdX) | Moderate | Low | Ketone chemeurope.comlscollege.ac.inscribd.com |

Insertion Reactions Involving Small Molecules (e.g., O₂) into Cadmium-Carbon Bonds

The insertion of small molecules, such as molecular oxygen (O₂), into the cadmium-carbon bond of organocadmium compounds is a reaction of significant interest. While the reaction of many organometallic compounds with oxygen can be violent, controlled insertion can lead to the formation of valuable organoperoxides.

For organocadmium compounds, the reaction with O₂ can lead to the formation of alkylperoxycadmium compounds. researchgate.net The insertion of an oxygen molecule into the Cd-C bond results in a cadmium organoperoxide. The use of supporting ligands, such as aminoalkoxides, can help to control the otherwise vigorous reaction of dialkylcadmium compounds with oxygen. researchgate.net

This process is a type of oxidative addition where the cadmium center is formally oxidized. The resulting organocadmium peroxides are of interest for their structural properties and potential reactivity.

Rearrangement Processes in Organocadmium Systems

Rearrangement reactions in organometallic chemistry involve the intramolecular migration of a group, leading to a structural isomer of the original molecule. lscollege.ac.in In the context of organocadmium compounds, particularly those bearing halogenated methyl groups like chloromethylcadmium species, rearrangement processes are plausible yet not extensively documented in the literature. The potential for such rearrangements is largely dictated by the stability of intermediates that can be formed.

One common type of rearrangement is the 1,2-hydride shift or 1,2-alkyl shift, which typically occurs to form a more stable carbocation intermediate. slideshare.net However, in the case of a chloromethylcadmium compound, the presence of the electronegative chlorine atom on the carbon adjacent to the cadmium can influence the reaction pathways. The formation of a partial positive charge on the carbon atom due to the C-Cd bond polarity might be destabilized by the electron-withdrawing nature of the chlorine atom.

It is important to note that the reactivity of organocadmium reagents can be significantly influenced by the reaction conditions. For example, when an organocadmium reagent is generated in situ from a cadmium salt, the presence of the halide can lead to the formation of a more nucleophilic "ate" complex, which in turn could alter the propensity for rearrangement. wikipedia.org

Thermal Decomposition Pathways of Organocadmium Compounds with Halogenated Ligands

The thermal stability of organocadmium compounds is a critical aspect of their chemistry. Generally, these compounds are sensitive to heat, light, and moisture. wikipedia.org The presence of halogenated ligands, such as a chloromethyl group, introduces additional factors that influence their decomposition pathways. Perfluorinated alkyl and alkenyl derivatives of cadmium have been noted to exhibit improved thermal stability. wikipedia.org

The decomposition of organometallic compounds can proceed through various mechanisms, including homolytic and heterolytic cleavage of the metal-carbon bond. libretexts.org The specific pathway taken by a chloromethylcadmium compound will depend on factors such as the solvent, temperature, and the nature of other ligands attached to the cadmium atom.

Heterolytic decomposition involves the cleavage of a chemical bond where one fragment retains both of the bonding electrons. libretexts.org In the case of a chloromethylcadmium compound, the C-Cd bond is polarized, with the carbon atom being the more electronegative partner. Heterolytic cleavage would therefore be expected to yield a chloromethyl anion and a cadmium cation.

Cd-CH₂Cl → Cd⁺ + ⁻CH₂Cl

This process is a form of heterolysis. libretexts.org The resulting chloromethyl anion is a reactive intermediate. The stability of the resulting ions plays a crucial role in determining the favorability of this pathway. The presence of an electronegative chlorine atom can stabilize the negative charge on the carbon to some extent through inductive effects.

The decomposition of cadmium chloride itself upon heating is known to emit toxic fumes of cadmium and hydrogen chloride, indicating the breakdown of the compound into its constituent elements and subsequent reactions. nih.gov While this is an inorganic example, it highlights the potential for bond cleavage and formation of new species at elevated temperatures.

The stability of an organocadmium compound towards thermal decomposition is significantly influenced by the nature of the ligands attached to the cadmium center. The identity of the halogen in a halogenated methyl group can have a substantial impact. For instance, the C-F bond is significantly stronger than the C-Cl, C-Br, and C-I bonds. This trend suggests that fluorinated methylcadmium compounds would be more thermally stable than their chlorinated, brominated, or iodinated counterparts. This increased stability is a known phenomenon for perfluorinated organocadmium derivatives. wikipedia.org

The nature of other ligands on the cadmium atom also plays a critical role. For example, in a mixed organocadmium compound of the type R-Cd-CH₂Cl, the electron-donating or electron-withdrawing properties of the 'R' group will affect the polarity and strength of the Cd-CH₂Cl bond. An electron-donating 'R' group would increase the electron density on the cadmium atom, potentially weakening the C-Cd bond and lowering the decomposition temperature. Conversely, an electron-withdrawing 'R' group might stabilize the C-Cd bond.

The presence of halide salts can also influence stability by forming "ate" complexes, which alters the reactivity and stability of the organocadmium species. wikipedia.org

Below is a table summarizing the expected relative thermal stability of various hypothetical halogenated methylcadmium compounds based on general chemical principles.

| Compound Name | Chemical Formula | Expected Relative Thermal Stability | Rationale |

| (Fluoromethyl)cadmium chloride | FCH₂CdCl | Highest | Strong C-F bond increases overall stability. |

| (Chloromethyl)cadmium chloride | ClCH₂CdCl | Intermediate | C-Cl bond is weaker than C-F. |

| (Bromomethyl)cadmium chloride | BrCH₂CdCl | Lower | C-Br bond is weaker than C-Cl. |

| (Iodomethyl)cadmium chloride | ICH₂CdCl | Lowest | C-I bond is the weakest among the halogens. |

Theoretical and Computational Studies on Organocadmium Compounds with Chlorinated Methyl Ligands

Quantum Chemical Calculations for Electronic Structure and Bonding

The nature of the cadmium-carbon (Cd-C) and cadmium-halogen (Cd-X) bonds is a primary focus of theoretical investigations. In a molecule like methylcadmium chloride (CH₃CdCl), which serves as a viable analogue for "Cadmium;chloromethane (B1201357)," the Cd-C bond is understood to be significantly covalent, yet with a notable degree of ionic character due to the difference in electronegativity between cadmium and carbon. The Cd-Cl bond, conversely, is predominantly ionic.

Theoretical calculations on similar organocadmium compounds reveal that the Cd-C bond is relatively weak compared to the C-H bonds within the methyl group, making it susceptible to cleavage. This inherent weakness is a key determinant of the reactivity of such compounds. The introduction of a chlorine atom on the methyl group, as in a hypothetical chloromethylcadmium species, would be expected to further influence the electronic environment. The electron-withdrawing nature of the chlorine atom would likely alter the polarization of the Cd-C bond and potentially affect its strength and reactivity.

Table 1: Calculated Bond Parameters for a Representative Organocadmium Halide (Methylcadmium Chloride)

| Bond | Calculated Bond Length (Å) | Calculated Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Cd-C | ~2.1 - 2.3 | ~40 - 50 |

| Cd-Cl | ~2.4 - 2.6 | ~70 - 80 |

(Note: These are representative values from theoretical studies on analogous systems and may vary depending on the computational method and basis set used.)

Computational methods are adept at predicting the most stable three-dimensional arrangements of atoms in a molecule. For a simple organocadmium halide like methylcadmium chloride in the gas phase, a linear or near-linear arrangement of the C-Cd-Cl atoms is generally predicted to be the lowest energy conformation. This geometry minimizes steric repulsion between the ligands.

In the condensed phase or in the presence of coordinating solvents, the geometry can be more complex. Cadmium, with its filled d-orbitals, can readily expand its coordination number. Theoretical models can simulate the interaction with solvent molecules to predict the structure of solvated species, which is crucial for understanding reaction mechanisms in solution. For a "Cadmium;chloromethane" species, computational studies would be essential to determine its preferred geometry, taking into account the steric and electronic effects of the chloromethyl group.

Computational Modeling of Reaction Transition States and Energetics

Understanding the pathways of chemical reactions is a cornerstone of chemistry. Computational modeling allows for the mapping of potential energy surfaces, the identification of transition states, and the calculation of activation energies, providing a detailed picture of how reactions proceed.

The formation and cleavage of the carbon-cadmium bond are fundamental processes in the chemistry of organocadmium compounds. Theoretical studies on the reactions of organocadmium reagents often focus on transmetalation reactions or their reactions with electrophiles. For instance, the reaction of a cadmium dihalide with an organolithium or Grignard reagent to form an organocadmium compound can be modeled to understand the transition state and the energetics of the alkyl transfer.

The cleavage of the Cd-C bond is a key step in many reactions where organocadmium compounds act as alkylating agents. Computational studies can elucidate the mechanism of this cleavage, which can be homolytic (radical) or heterolytic (ionic). For a compound like "this compound," theoretical models could predict its reactivity towards various substrates and determine whether the chloromethyl group is transferred and by what mechanism. The presence of the chlorine atom could open up unique reaction pathways not observed for simple alkylcadmium compounds. A theoretical investigation into the C-X bond cleavage in methyl halides mediated by a cobalt complex, for example, has shown the power of computational methods in understanding such reactions through an Sₙ2-like mechanism. nih.gov

Table 2: Representative Calculated Activation Energies for Organocadmium Reactions

| Reaction Type | Analogous System Example | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Alkyl group exchange | (CH₃)₂Cd + CdCl₂ → 2 CH₃CdCl | ~10 - 20 |

| Reaction with an electrophile (e.g., proton) | CH₃CdCl + H⁺ → CH₄ + CdCl⁺ | ~5 - 15 |

(Note: These values are illustrative and highly dependent on the specific reactants, solvent, and computational level of theory.)

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. epa.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

In a typical organocadmium halide, the HOMO is often associated with the Cd-C bond, making it the site of nucleophilic attack. The LUMO, on the other hand, is generally located on the cadmium atom, rendering it electrophilic. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

For a hypothetical "this compound" compound, FMO analysis would be crucial for predicting its chemical behavior. The electron-withdrawing chlorine atom on the methyl group would be expected to lower the energy of both the HOMO and the LUMO. The precise nature of these orbitals, their energies, and their spatial distribution would determine the compound's reactivity profile, including its propensity to act as a chloromethylating agent. The interaction of the HOMO and LUMO would govern its reactions with nucleophiles and electrophiles, providing a theoretical basis for designing synthetic applications. wikipedia.org

Table 3: Conceptual Frontier Molecular Orbital Characteristics of an Organocadmium Halide

| Molecular Orbital | Primary Atomic/Bonding Contribution | Predicted Role in Reactivity |

|---|---|---|

| HOMO | Cd-C sigma bonding orbital | Nucleophilic (electron-donating) |

Environmental Transformation and Fate of Organocadmium Species

Biogeochemical Cycling and Speciation of Organocadmium Compounds

The biogeochemical cycling of cadmium is influenced by both natural and anthropogenic sources, leading to its distribution in various environmental compartments. researchgate.netflipscience.ph While the cycling of inorganic cadmium has been extensively studied, research specifically detailing the biogeochemical pathways of organocadmium compounds is limited. e-bookshelf.de It is understood that organometallic compounds, once introduced into the environment, can undergo various transformations that affect their mobility, toxicity, and ultimate fate. solubilityofthings.comwikipedia.org

The speciation of cadmium is a critical factor in its environmental behavior. In aquatic systems, cadmium can exist as the free hydrated ion (Cd²⁺), or it can form complexes with inorganic and organic ligands. researchgate.net The formation of organocadmium compounds, such as the hypothetical "Cadmium;chloromethane (B1201357)," would represent a specific and potentially highly mobile and toxic species of cadmium. flipscience.phnih.gov The biogeochemical cycle of such a compound would involve its transport through atmospheric and aquatic pathways, potential uptake by organisms, and subsequent degradation or transformation. researchgate.net Microbial activity is known to play a role in the transformation of other metals and metalloids, including methylation and demethylation processes, which could potentially influence the fate of organocadmium compounds in the environment. e-bookshelf.deyoutube.com

Abiotic Degradation Pathways of Organocadmium Compounds in Environmental Matrices

Organocadmium compounds are generally characterized by their sensitivity to air, light, and moisture, which dictates their abiotic degradation pathways. wikipedia.orglscollege.ac.in

Photolytic Degradation Mechanisms

Photolysis, or degradation by light, is a likely pathway for the breakdown of organocadmium compounds in the environment. acs.orgacs.org The carbon-cadmium bond in compounds like dimethylcadmium (B1197958) is relatively weak and susceptible to cleavage upon absorption of ultraviolet (UV) radiation from sunlight. wikipedia.org The photolytic degradation of "Cadmium;chloromethane" would likely proceed via homolytic cleavage of the C-Cd bond, generating reactive radical species.

Table 1: Postulated Photolytic Degradation Products of "this compound"

| Reactant | Proposed Primary Products |

| Chloromethylcadmium (ClCH₂Cd⁺) | Chloromethyl radical (•CH₂Cl), Cadmium ion (Cd²⁺) |

These highly reactive radical intermediates would readily participate in further reactions with other environmental components, such as oxygen and water, leading to a cascade of secondary products. The ultimate fate of the cadmium would likely be its conversion to more stable inorganic forms.

Hydrolytic Transformation Processes

Hydrolysis is another critical abiotic degradation pathway for organocadmium compounds. cost-nectar.eu These compounds are known to react with water, often vigorously. flipscience.phvanderbilt.edu For instance, dimethylcadmium reacts with water to produce methane (B114726) and cadmium hydroxide. vanderbilt.edu

A similar hydrolytic instability would be expected for "this compound." The reaction with water would lead to the cleavage of the carbon-cadmium bond, resulting in the formation of chloromethane and cadmium hydroxide. The rate of hydrolysis would be dependent on environmental factors such as pH and temperature.

Reaction Scheme: ClCH₂Cd⁺ + 2H₂O → CH₃Cl + Cd(OH)₂ + H⁺

Transformation Processes in Sediment and Water Systems

The fate of organocadmium compounds in sediment and water systems is governed by a combination of physical, chemical, and biological processes. researchgate.netlcms.cz Due to their reactivity, simple alkylcadmium compounds are not expected to persist for long periods in aquatic environments. vanderbilt.edu

Upon entering a water body, a compound like "this compound" would likely undergo rapid hydrolysis and photolysis as described above. Any portion of the compound that partitions to the sediment could be subject to different transformation pathways. Sediments can act as both a sink and a source for contaminants. lcms.cz In anoxic sediments, microbial activity could potentially mediate the transformation of organocadmium compounds. However, specific studies on these processes for organocadmium species are lacking. The strong affinity of cadmium for sulfide (B99878), which is often present in anoxic sediments, would likely lead to the formation of insoluble cadmium sulfide as a terminal sink for the cadmium.

Analytical Method Development for Organocadmium Species in Complex Environmental Samples

The detection and quantification of specific organometallic species in complex environmental matrices require highly sensitive and selective analytical techniques. e-bookshelf.de

Hyphenated Chromatographic and Mass Spectrometric Techniques

Hyphenated techniques, which couple a separation method with a detection method, are the state-of-the-art for the analysis of trace organic and organometallic compounds in environmental samples. spectroscopyonline.comresearchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable organocadmium compounds, GC-MS would be a suitable analytical technique. frontiersin.orgnih.govresearchgate.netnih.govmdpi.com The gas chromatograph separates the different compounds in a sample, which are then ionized and detected by the mass spectrometer, providing both qualitative and quantitative information. frontiersin.org Given the likely volatility of a low molecular weight compound like "this compound," GC-MS would be a primary method for its analysis in air or water samples after appropriate sample preparation.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile organocadmium species, LC-MS is the method of choice. spectroscopyonline.comresearchgate.netmdpi.com LC separates compounds in the liquid phase, making it suitable for a wide range of analytes in aqueous and solid samples. spectroscopyonline.com The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, which is crucial for distinguishing the target analyte from complex environmental matrix interferences. spectroscopyonline.commdpi.com

Table 2: Analytical Techniques for Organocadmium Speciation

| Technique | Analytes | Sample Matrix | Key Advantages |

| GC-MS | Volatile organocadmium compounds | Air, Water, Soil (after extraction) | High resolution, good for volatile compounds. frontiersin.org |

| LC-MS/MS | Non-volatile, polar, or thermally labile organocadmium compounds | Water, Sediment, Biota | High sensitivity and selectivity, suitable for a wide range of compounds. spectroscopyonline.comresearchgate.net |

The development of robust analytical methods is essential for any future research aimed at understanding the environmental occurrence and fate of specific organocadmium compounds.

Isotopic Tracing Approaches for Speciation and Transformation Studies

Isotopic tracing has emerged as a powerful tool for elucidating the sources, transport, and transformation pathways of environmental contaminants. nih.govbohrium.com In the context of organocadmium compounds such as a putative "this compound" species, isotopic analysis can provide unique insights into the biogeochemical cycling of both the metallic and organic moieties of the molecule. This involves the precise measurement of stable isotope ratios of cadmium, carbon, and chlorine.

Stable isotope analysis of cadmium (Cd) is a developing method for tracking the origins and environmental fate of this toxic metal. nih.govbohrium.com Different sources of cadmium, both natural and anthropogenic, can exhibit distinct isotopic signatures. bohrium.commsu.ru Furthermore, various physical, chemical, and biological processes can lead to isotopic fractionation, which is the partitioning of isotopes between different phases or chemical species. acs.orgnih.gov By analyzing these isotopic variations, scientists can trace the movement and transformation of cadmium in the environment. nih.gov

Similarly, compound-specific isotope analysis (CSIA) of the chloromethane component can reveal details about its formation and degradation mechanisms. chemrxiv.orgresearchgate.net The stable isotope ratios of carbon (¹³C/¹²C) and chlorine (³⁷Cl/³⁵Cl) in chloromethane can vary depending on the source and the degradation processes it has undergone. chemrxiv.orgrsc.org

Cadmium Isotope Fractionation

The stable isotopic composition of cadmium is typically expressed in delta notation (δ¹¹⁴/¹¹⁰Cd) in parts per thousand (‰) relative to a standard. Research has shown that significant cadmium isotope fractionation occurs during various environmental processes.

For instance, in soil-plant systems, distinct fractionation patterns have been observed. acs.org Studies on wheat grown in different agricultural soils revealed that the transport and accumulation of cadmium within the plant are associated with isotopic changes. acs.org Generally, lighter cadmium isotopes are preferentially taken up by plant roots, while heavier isotopes accumulate in the aerial parts, such as straw and grains. acs.org This fractionation provides clues about the mechanisms of cadmium transport and sequestration in plants, including chelation by thiol-containing peptides. acs.org

The adsorption of cadmium onto soil minerals like clay also causes isotopic fractionation. acs.org Laboratory experiments have demonstrated that lighter cadmium isotopes are preferentially adsorbed onto clay minerals such as montmorillonite (B579905) and kaolinite. acs.org However, the extent of this fractionation is often minimal, suggesting that significant variations in cadmium isotope ratios in soils and sediments are more likely to reflect changes in cadmium sources rather than just adsorption processes. acs.org

Vertical migration of cadmium through soil profiles can also lead to detectable isotope fractionation. nih.gov Studies in mining areas have shown that δ¹¹⁴/¹¹⁰Cd values can increase with depth, indicating that lighter isotopes are more mobile and migrate downward, often associated with iron and manganese oxides. nih.gov This highlights the importance of considering mobilization and transport processes within soil profiles when using cadmium isotopes for source tracing. nih.gov

Interactive Data Table: Cadmium Isotope Fractionation in Environmental Processes

| Sample Matrix | Process | Observed Isotope Shift (Δ¹¹⁴/¹¹⁰Cd) | Reference |

| Soil-Wheat System | Root to Straw Transfer | 0.21‰ to 0.41‰ | acs.org |

| Soil-Wheat System | Straw to Grain Transfer | 0.10‰ to 0.51‰ | acs.org |

| Soil Profile (0-40 cm) | Downward Migration | 0.08‰ to 0.18‰ | nih.gov |

| Clay Minerals | Adsorption | ~0.03‰ | acs.org |

Note: Δ¹¹⁴/¹¹⁰Cd represents the difference in isotopic composition between two reservoirs (e.g., product vs. reactant).

Chloromethane Isotope Analysis

For the organic part of "this compound," triple-element stable isotope analysis (¹³C, ³⁷Cl, and ²H) of the chloromethane molecule offers a robust method for source apportionment and degradation pathway analysis. chemrxiv.orgresearchgate.net Different sources of chloromethane, such as natural emissions from plants versus industrial production, have distinct isotopic signatures. chemrxiv.org

Degradation processes, both biotic and abiotic, result in kinetic isotope effects, where molecules containing lighter isotopes react faster, leaving the remaining pool of the compound enriched in heavier isotopes. rsc.org The magnitude of this enrichment (expressed as an isotope fractionation factor, ε) is often characteristic of a specific reaction mechanism. nih.gov For example, microbial degradation of chloromethane shows significant isotopic fractionation for carbon, chlorine, and hydrogen, which can help in identifying the transformation pathways in the environment. researchgate.net

Interactive Data Table: Isotopic Signatures of Chloromethane

| Isotope Ratio | Source/Process | Typical Value Range | Reference |

| δ¹³C | Plant Emissions (Royal Fern) | -90‰ to -110‰ | researchgate.net |

| δ³⁷Cl | Plant Emissions (Royal Fern) | -2‰ to -4‰ | researchgate.net |

| ε¹³C | Aerobic Biodegradation | -3.2 to -5.7 | nih.gov |

Note: Isotope values are illustrative and can vary based on specific conditions.

By combining the isotopic analysis of both cadmium and the chloromethane moiety, it would be theoretically possible to create a multi-dimensional "isotopic fingerprint" for organocadmium species. This dual-isotope approach could significantly enhance the ability to trace the environmental fate of such compounds, distinguishing between different sources and transformation processes with greater certainty than single-element isotope analysis would allow. Analytical techniques such as gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) are essential for such species-specific isotope analysis of organometallic compounds. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.